(4-Methoxyphenyl)propanedioic acid
Overview
Description
(4-Methoxyphenyl)propanedioic acid is an organic compound with the chemical formula C10H10O5. It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 4-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)propanedioic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(4-Methoxyphenyl)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)propanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Propanedioic acid (Malonic acid): A simpler analog without the methoxyphenyl group.
4-Methoxybenzoic acid: Similar in structure but lacks the propanedioic acid moiety.
4-Methoxybenzyl alcohol: Contains the methoxyphenyl group but differs in functional groups
Uniqueness: (4-Methoxyphenyl)propanedioic acid is unique due to the combination of the methoxyphenyl group and the propanedioic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methoxyphenyl)propanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-15-7-4-2-6(3-5-7)8(9(11)12)10(13)14/h2-5,8H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGWZPGNUJEGCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547474 | |
Record name | (4-Methoxyphenyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53181-45-6 | |
Record name | (4-Methoxyphenyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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